molecular formula C₂₁H₃₇NO₁₅ B1139679 Lewis X Trisaccharide, Methyl Glycoside CAS No. 176106-81-3

Lewis X Trisaccharide, Methyl Glycoside

Cat. No. B1139679
CAS RN: 176106-81-3
M. Wt: 543.52
InChI Key:
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Description

Lewis X Trisaccharide, Methyl Glycoside is an anti-inflammatory compound which binds to selectins . It is a glycoprotein found on the surface of red blood cells and is composed of a trisaccharide that is covalently attached to the protein .


Synthesis Analysis

The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves the preparation of modified trichloroacetimidate galactosyl donors. These donors are then used in the glycosylation of an N-acetylglucosamine glycosyl acceptor . The resulting disaccharides are deprotected at O-3 of the glucosamine residue and fucosylated, giving access to the desired protected Le(x) analogues .


Molecular Structure Analysis

Lewis X Trisaccharide, Methyl Glycoside contains a total of 76 bonds; 39 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 3 six-membered rings, 1 secondary amide (aliphatic), 8 hydroxyl groups, 2 primary alcohols, 6 secondary alcohols, and 6 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Lewis X Trisaccharide, Methyl Glycoside has a molecular weight of 543.52 and a molecular formula of C21H37NO15 .

Scientific Research Applications

O-Glycoside Formation

Lewis X Trisaccharide, Methyl Glycoside is an example of an O-glycoside, which is formed when a monosaccharide is condensed with either an aliphatic or aromatic alcohol, or another sugar moiety through an oxygen . This process forms a glycoside bond, which is a fundamental aspect of the structure and function of glycans .

Synthesis of Glycosides and Oligosaccharides

The structural complexity of glycans poses a serious challenge in the chemical synthesis of glycosides, oligosaccharides, and glycoconjugates . Lewis X Trisaccharide, Methyl Glycoside, as a glycoside, plays a crucial role in the synthesis of these complex structures.

Enzymatic Activity Detection

O-glycosides, including Lewis X Trisaccharide, Methyl Glycoside, are used as substrates for the detection and measurement of enzymatic activity of most known glycosidases . The release of a chromophore after O-glycoside cleavage by the enzyme indicates the sites and quantifies the enzymatic activity .

Glycan Structural Diversity Barrier

The structural diversity of glycans, including Lewis X Trisaccharide, Methyl Glycoside, is a barrier to understanding their structure and function . Pure, well-defined glycans are essential tools to advance the glycosciences as they enable molecular investigations into the interactions between glycans and proteins .

Development of Vaccines

Synthetic glycans, including Lewis X Trisaccharide, Methyl Glycoside, contribute to the development of vaccines . They are used to create well-defined microarrays, examine glycan secondary structure, and develop chemical biology tools .

Tumoral Antigen Fragment Synthesis

A convergent approach for obtaining a tumoral antigen fragment of Lewis X has been developed . This involves the condensation of the imidate glycosyl donor and the trisaccharide glycosyl acceptor to provide the hexasaccharide .

Mechanism of Action

Target of Action

Lewis X Trisaccharide, Methyl Glycoside primarily targets selectins , a family of cell adhesion molecules . Selectins play a crucial role in mediating interactions between cells, particularly in the immune system .

Mode of Action

This compound binds to selectins, thereby modulating their activity . The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can inhibit the interactions that these molecules typically mediate, which can lead to changes in cellular behavior .

Biochemical Pathways

As an O-glycoside, Lewis X Trisaccharide, Methyl Glycoside is involved in the formation of glycoside bonds, a fundamental aspect of the structure and function of glycans. Glycans, in turn, play key roles in various biological processes, including cell-cell interactions, immune response, and pathogen recognition.

Pharmacokinetics

Like other glycosides, it is expected to be metabolized by glycosidases.

Result of Action

The binding of Lewis X Trisaccharide, Methyl Glycoside to selectins can lead to anti-inflammatory effects . By inhibiting selectin-mediated cell-cell interactions, this compound can potentially modulate inflammatory responses .

Action Environment

The action of Lewis X Trisaccharide, Methyl Glycoside can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to selectins may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound .

Safety and Hazards

The safety data sheet for Lewis X Trisaccharide, Methyl Glycoside advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Liposomes bearing the Lewis X trisaccharide on the surface, known as “Awesosomes”, have been shown to efficiently target human dendritic cells . This suggests that Lewis X Trisaccharide, Methyl Glycoside could be used for specific delivery of drugs, antigens, or immunostimulatory molecules to human dendritic cells without influencing other cell types .

properties

IUPAC Name

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWUCRJWBOBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lewis X Trisaccharide, Methyl Glycoside

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